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Compound of Interest

Compound Name: 1,4-Diethoxybenzene

Cat. No.: B087031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,4-
diethoxybenzene, a compound of interest in various chemical and pharmaceutical research

fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such

spectra.

Spectroscopic Data Summary
The empirical formula for 1,4-diethoxybenzene is C₁₀H₁₄O₂ with a molecular weight of 166.22

g/mol . Its structure is characterized by a central benzene ring substituted with two ethoxy

groups at the para positions. This symmetrical arrangement is reflected in its spectroscopic

signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,4-
diethoxybenzene, both ¹H and ¹³C NMR spectra provide distinct and complementary

information.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of 1,4-diethoxybenzene is relatively simple due to the molecule's

symmetry. It typically exhibits a triplet for the methyl protons, a quartet for the methylene
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protons, and a singlet for the aromatic protons.

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

1.37 Triplet 6H 7.0 -CH₃

3.96 Quartet 4H 7.0 -O-CH₂-

6.81 Singlet 4H N/A Ar-H

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of 1,4-diethoxybenzene shows three distinct

signals, corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

15.0 -CH₃

63.8 -O-CH₂-

115.5 Ar-C-H

153.1 Ar-C-O

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at various frequencies, which correspond to the vibrational

modes of the bonds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b087031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode

~2975 C-H stretch (aliphatic)

~2870 C-H stretch (aliphatic)

~1510 C=C stretch (aromatic)

~1240 C-O stretch (aryl ether)

~1050 C-O stretch (alkyl ether)

~825 C-H bend (aromatic, para-disubstituted)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 1,4-diethoxybenzene shows a

prominent molecular ion peak and several characteristic fragment ions.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

166 48 [M]⁺ (Molecular Ion)

138 16 [M - C₂H₄]⁺

110 100 [M - C₂H₄ - C₂H₄]⁺

109 59 [M - C₂H₄ - C₂H₅]⁺

81 25 [C₆H₅O]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid

sample such as 1,4-diethoxybenzene.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
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Accurately weigh approximately 10-20 mg of 1,4-diethoxybenzene for ¹H NMR (or 50-100

mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the

vial.

Gently agitate the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

Place the sample into the NMR spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

Tune and match the probe to the appropriate frequency for the nucleus being observed

(¹H or ¹³C).

Set the acquisition parameters, including the number of scans, spectral width, and

relaxation delay.

Acquire the free induction decay (FID).

Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for

CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (TMS).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the peak multiplicities and coupling constants to deduce the connectivity of the

atoms.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of solid 1,4-diethoxybenzene onto the center of the ATR crystal.

Instrument Setup and Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted

from the sample spectrum to remove any signals from the instrument and the atmosphere.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the significant absorption peaks in the spectrum.

Correlate the observed absorption bands with known vibrational frequencies of functional

groups to confirm the structure of the compound.

Mass Spectrometry (MS) (Electron Ionization - EI)
Sample Introduction:
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For a solid sample like 1,4-diethoxybenzene, a direct insertion probe is commonly used.

A small amount of the sample is placed in a capillary tube, which is then inserted into the

probe.

The probe is introduced into the ion source of the mass spectrometer through a vacuum

lock.

Ionization and Analysis:

The sample is heated to induce vaporization into the gas phase within the ion source.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

The resulting positive ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺.

The fragmentation pattern provides valuable information about the structure of the

molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Diethoxybenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087031#spectroscopic-data-of-1-4-diethoxybenzene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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